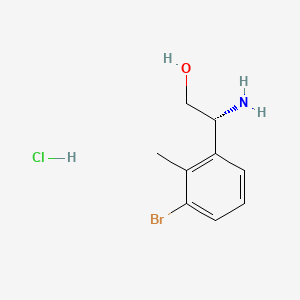
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride is a chiral organic compound that contains an amino group, a brominated aromatic ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, amination, and hydroxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amino and hydroxyl groups make it a versatile scaffold for drug design.
Industry
In material science, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism by which (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
- (2R)-2-amino-2-phenylethan-1-olhydrochloride
- (2R)-2-amino-2-(3-chloro-2-methylphenyl)ethan-1-olhydrochloride
- (2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-olhydrochloride
Uniqueness
The presence of the bromine atom in (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-olhydrochloride imparts unique reactivity and properties compared to its chloro and fluoro analogs
特性
分子式 |
C9H13BrClNO |
|---|---|
分子量 |
266.56 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
PJXITVXYAKXWKM-FVGYRXGTSA-N |
異性体SMILES |
CC1=C(C=CC=C1Br)[C@H](CO)N.Cl |
正規SMILES |
CC1=C(C=CC=C1Br)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



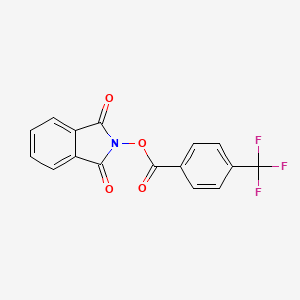

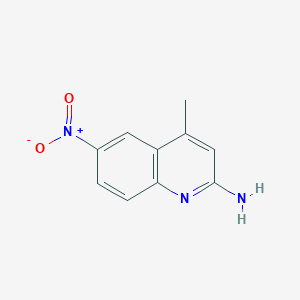
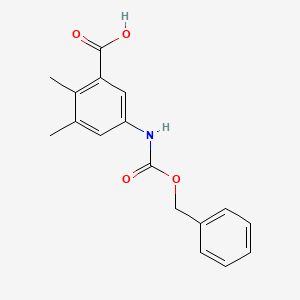


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)

![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)

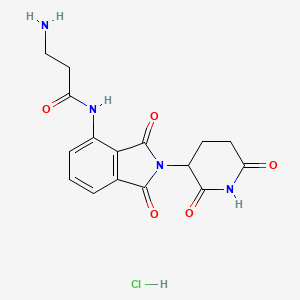
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

